molecular formula C18H13Cl2NO B1451306 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160256-02-9

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1451306
M. Wt: 330.2 g/mol
InChI Key: BTOYDGMAHHTDPK-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is a specialty product for proteomics research . It has a molecular formula of C18H13Cl2NO and a molecular weight of 330.21 .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride consists of 18 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. These compounds exhibit good performance in protecting metals against corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with metal surfaces through coordination bonding. This property is especially valuable in extending the life and maintaining the integrity of metal structures in challenging environments (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocyclic Compounds

Quinoline derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, dyes, and agrochemicals. Deep eutectic solvents, particularly those based on choline chloride, have been employed to synthesize a wide range of heterocyclic structures, including quinolines, under mild conditions. This approach highlights the importance of quinoline derivatives in green chemistry, providing an environmentally friendly alternative to traditional organic solvents (Ratnani, Bargujar, Khulbe, & Kathuria, 2022).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline derivatives into the molecular structure enhances the electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Remediation

Quinoline and its derivatives have been implicated in environmental remediation processes. Research on quinoline degradation has identified it as a challenging pollutant due to its stable structure and resistance to natural decomposition. Biodegradation techniques and the combination of various technologies have been explored to enhance the efficiency of quinoline degradation, aiming to mitigate its impact on human health and the environment (Luo, Yue, Wei, Zhou, & Kong, 2020).

properties

IUPAC Name

8-chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-2-11-6-8-12(9-7-11)16-10-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYDGMAHHTDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205187
Record name 8-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160256-02-9
Record name 8-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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